molecular formula C13H13NO3S B1398656 2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid CAS No. 1053656-78-2

2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid

Cat. No. B1398656
M. Wt: 263.31 g/mol
InChI Key: XWXUITJMQQGSAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antibacterial Activity

  • The compound's derivatives, particularly those involving thiazole and aminothiazole structures, have been studied for their antibacterial properties. They exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including beta-lactamase-producing strains. This suggests potential applications in developing new antibacterial agents (Sakagami et al., 1991).

Enzyme Inhibition for Pollution Treatment

  • Research indicates that certain redox mediators can significantly enhance the efficiency of enzymes like laccases and peroxidases in degrading or transforming recalcitrant organic pollutants. Compounds similar to 2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid, due to their structural characteristics, might interact with these enzymes or serve as redox mediators, potentially offering pathways to treat industrial effluents or wastewater containing stubborn aromatic compounds (Husain & Husain, 2007).

Impact on Metabolic Pathways

  • Variants of the compound have been explored for their role in influencing metabolic pathways. For instance, certain derivatives are shown to inhibit gluconeogenesis from lactate but not from fructose, indicating a potential for selective metabolic intervention. This could have implications in managing conditions like diabetes, though further research is needed to understand the mechanisms and potential applications (Hanson et al., 1969).

Radiolabeling and Imaging

  • The compound and its derivatives are subjects of interest in developing radiolabeled agents for imaging purposes. Studies indicate potential in creating positron emission tomography (PET) radioligands, particularly for imaging specific tissue types or investigating the distribution and metabolism of drugs within the body (Yu et al., 2003).

Safety And Hazards

This would involve discussing the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions when handling the compound .

properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-8-12(13(15)16)18-11(14-8)7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXUITJMQQGSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2=CC(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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